FAAH-IN-1's Reduced Potency Defines Its Role as a Negative Control in Imidazole Series SAR
FAAH-IN-1 (Compound 8) was a key intermediate in the development of the PET tracer MK-3168. Its design was the 'uncapped' imidazole analogue. Direct comparison with the optimized lead compound (Compound 6, MK-3168) shows that this structural modification results in a significant loss of potency. FAAH-IN-1 is reported to have approximately 100-fold lower potency than Compound 6 [1]. This quantitative difference is crucial for understanding the SAR of the series and validates the use of FAAH-IN-1 as a less active control.
| Evidence Dimension | Inhibitory Potency (Human FAAH) |
|---|---|
| Target Compound Data | Reduced potency by about 100-fold relative to Compound 6 |
| Comparator Or Baseline | Compound 6 (MK-3168) |
| Quantified Difference | ~100-fold reduction in potency for FAAH-IN-1 |
| Conditions | In vitro enzymatic assay on human FAAH, as described in medicinal chemistry optimization for PET tracer development. |
Why This Matters
This data establishes FAAH-IN-1's primary value proposition: it is an essential tool for SAR studies requiring a structurally matched, low-potency control, rather than a high-potency inhibitor for functional assays.
- [1] Liu, P., Hamill, T. G., Chioda, M., Chobanian, H., Fung, S., Guo, Y., ... & Duffy, J. L. (2013). Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters, 4(6), 509-513. View Source
